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Compound of Interest

Compound Name: 2-Phenyilthiazole

Cat. No.: B155284

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of
substituted 2-phenylthiazole derivatives, a class of compounds demonstrating significant
therapeutic potential. Thiazole derivatives are pivotal in medicinal chemistry due to their wide
range of biological activities, including as cholinesterase and CYP51 inhibitors.[1][2]
Understanding the three-dimensional arrangement of atoms within these molecules is crucial
for elucidating their mechanism of action and for the rational design of more potent and
selective therapeutic agents. This guide details the experimental protocols for their synthesis
and crystallographic analysis, presents key structural data, and visualizes their interaction with
biological pathways.

Crystallographic Data of Representative 2-
Phenylthiazole Derivatives

The structural parameters of two distinct substituted 2-phenylthiazole derivatives, [2-(4-
Benzyloxyphenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone (designated as 6a) and a
related compound (6d), have been determined by single-crystal X-ray diffraction, providing
valuable insights into their molecular geometry.[1][3]
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Parameter Compound 6a Compound 6d
Crystal System Monoclinic Triclinic
Space Group P21/n P-1

a (A) Data not available Data not available
b (A) Data not available Data not available
c (A Data not available Data not available
a(®) 90 Data not available
B () Data not available Data not available
y(®) 90 Data not available
Volume (A3) Data not available Data not available
Z Data not available Data not available

Selected Bond Lengths (A)

S1-Ci4 1.737 1.724
S1-C16 1.701 1.681
N2-C14 1.364 1.362

Selected Bond Angles (°)

Data not available Data not available Data not available

Selected Torsion Angles (°)

Data not available Data not available Data not available

Note: Specific unit cell dimensions (a, b, c, a, B, y) and further bond angles and torsion angles
were not fully detailed in the provided search results but are typically reported in
comprehensive crystallographic information files (CIFs).

The structures of these compounds were confirmed by single-crystal X-ray diffraction studies,
which revealed key intermolecular interactions such as C—H---O hydrogen bonds.[1][3]
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Hirshfeld surface analysis is another technique employed to understand the different
intermolecular interactions and packing modes of these crystalline structures.[1][3]

Experimental Protocols
Synthesis of Substituted 2-Phenylthiazole Derivatives

The synthesis of the representative compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(4-methyl-
piperazin-1-yl)-methanone (6a), is a multi-step process.[4] A general workflow for the synthesis
and evaluation of such derivatives is outlined below.
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Mechanism of CYP51 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Crystal Structure Analysis of Substituted 2-
Phenylthiazole Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b155284+#crystal-structure-analysis-of-substituted-
2-phenylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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